S-3,4,5-Trifluorophenylthioacetate
Description
S-3,4,5-Trifluorophenylthioacetate is a fluorinated thioacetate ester characterized by a sulfur-containing acetate group bonded to a 3,4,5-trifluorophenyl moiety. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine substituents, which enhance stability, modulate reactivity, and influence intermolecular interactions. Its synthesis typically involves the reaction of thioacetic acid derivatives with fluorinated aryl halides or via nucleophilic substitution under controlled conditions. Applications include its use as a building block in pharmaceuticals, agrochemicals, and polymer precursors.
Properties
IUPAC Name |
S-(3,4,5-trifluorophenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFOPJARSSBLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,4,5-Trifluorophenylthioacetate typically involves the reaction of 3,4,5-trifluorophenylthiol with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction proceeds as follows:
3,4,5-Trifluorophenylthiol+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-3,4,5-Trifluorophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4,5-Trifluorophenylthiol.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
S-3,4,5-Trifluorophenylthioacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-3,4,5-Trifluorophenylthioacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, it describes the synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1), a triazole-thione derivative with a single fluorine substituent.
Key Differences:
Reactivity : Thioacetates are prone to hydrolysis or nucleophilic substitution, whereas triazole-thiones may participate in metal coordination or hydrogen bonding due to their heterocyclic structure.
Synthetic Complexity : The triazole-thione in was synthesized in a single step with high yield (85%) , whereas trifluorophenylthioacetates often require multi-step procedures to introduce fluorine substituents regioselectively.
Biological Activity
S-3,4,5-Trifluorophenylthioacetate is a compound characterized by the presence of both trifluoromethyl and thioacetate functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula: C9H6F3O2S
- Molecular Weight: 248.21 g/mol
Types of Reactions
This compound undergoes several key chemical reactions:
- Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
- Reduction: It can be reduced to yield the corresponding thiol.
- Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Varies |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |
| Substitution | Amines, thiols, alkoxides | Basic conditions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. The thioacetate group can undergo metabolic transformations to form active metabolites that modulate various biochemical pathways.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promise.
Case Studies and Research Findings
-
Anti-inflammatory Effects:
- A study evaluated various thioacetates for their ability to inhibit inflammatory markers in vitro. This compound demonstrated significant inhibition of TNF-alpha production in macrophages.
-
Cytotoxicity Against Cancer Cells:
- In a comparative analysis involving several fluorinated compounds, this compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent.
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Metabolic Studies:
- Metabolomic profiling revealed that upon administration in animal models, this compound was converted into several metabolites that retained biological activity, suggesting a complex pharmacokinetic profile.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
